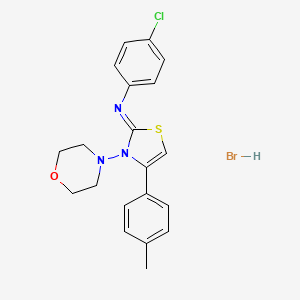
(Z)-4-chloro-N-(3-morpholino-4-(p-tolyl)thiazol-2(3H)-ylidene)aniline hydrobromide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(Z)-4-chloro-N-(3-morpholino-4-(p-tolyl)thiazol-2(3H)-ylidene)aniline hydrobromide is a useful research compound. Its molecular formula is C20H21BrClN3OS and its molecular weight is 466.82. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
(Z)-4-chloro-N-(3-morpholino-4-(p-tolyl)thiazol-2(3H)-ylidene)aniline hydrobromide is a thiazole-based compound that has garnered attention in medicinal chemistry due to its potential biological activities, particularly in antifungal and antibacterial applications. This article reviews the synthesis, characterization, and biological activity of this compound, drawing from diverse research findings.
Synthesis and Characterization
The compound was synthesized through a multi-step process involving the condensation of thiazole derivatives with aniline compounds. Characterization techniques such as NMR spectroscopy (both 1H and 13C), mass spectrometry , and infrared spectroscopy were employed to confirm the structure and purity of the synthesized compound.
Antifungal Activity
Recent studies have highlighted the antifungal properties of thiazole derivatives, particularly their effectiveness against Candida species. The synthesized compound exhibited significant antifungal activity, with minimum inhibitory concentrations (MICs) comparable to established antifungal agents like ketoconazole.
- MIC Values :
- Against Candida albicans: MIC = 1.23 μg/mL
- Against Candida parapsilosis: MIC = 1.23 μg/mL
The mechanism of action appears to involve inhibition of ergosterol synthesis , a critical component of fungal cell membranes, by targeting the enzyme CYP51 . The reduction in ergosterol levels was observed to be significant, with rates of inhibition reaching up to 88% at 48 hours.
Antibacterial Activity
In addition to antifungal properties, the compound has been evaluated for antibacterial activity against various strains, including Staphylococcus aureus. The results indicated moderate antibacterial effects, suggesting potential for development as an antibacterial agent.
Structure-Activity Relationship (SAR)
The biological activity of the compound is influenced by its structural components. The presence of electronegative substituents such as chlorine enhances lipophilicity and biological activity. A quantitative structure–activity relationship (QSAR) analysis indicated that modifications in the para position of the phenyl moiety significantly affect the compound's efficacy.
| Compound | Electronegativity | Antifungal Activity (MIC μg/mL) |
|---|---|---|
| 2d | Cl (3.16) | 1.23 |
| 2e | F (4.0) | 1.23 |
Case Studies
In a recent study, various thiazole derivatives were synthesized and tested for their antifungal and antibacterial activities. Compounds similar to this compound showed promising results, leading researchers to explore further modifications to enhance potency and selectivity.
特性
IUPAC Name |
N-(4-chlorophenyl)-4-(4-methylphenyl)-3-morpholin-4-yl-1,3-thiazol-2-imine;hydrobromide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20ClN3OS.BrH/c1-15-2-4-16(5-3-15)19-14-26-20(22-18-8-6-17(21)7-9-18)24(19)23-10-12-25-13-11-23;/h2-9,14H,10-13H2,1H3;1H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GYYDWFNCLQDDFX-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=CSC(=NC3=CC=C(C=C3)Cl)N2N4CCOCC4.Br |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21BrClN3OS |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
466.8 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。













